Dextilidine

Description

Contextualization of Dextilidine within Contemporary Chemical and Biological Research

This compound is the (1S,2R)-isomer of tilidine and is recognized as the stereoisomer responsible for the analgesic activity of the parent compound. researchgate.net In the broader context of medicinal chemistry and pharmacology, this compound serves as a significant case study in the field of stereoselectivity, where the three-dimensional arrangement of atoms in a molecule dictates its biological function. The parent drug, tilidine, is a prodrug, meaning it is biologically inactive until it is metabolized in the body. plu.mxebi.ac.uk Research has demonstrated that tilidine is rapidly metabolized by liver enzymes, primarily CYP3A4 and CYP2C19, into its active metabolite, nortilidine (B1222713). researchgate.netuva.es It is this metabolite, derived from this compound, that exhibits high affinity for and potent agonism at the µ-opioid receptor, the primary target for opioid analgesics. ebi.ac.ukuva.es

Contemporary research on this compound is therefore situated at the intersection of drug metabolism, stereochemistry, and receptor pharmacology. The study of this compound and its metabolic activation to nortilidine provides a valuable model for understanding how the chirality of a prodrug influences the formation and activity of its active metabolite. This is a critical area of investigation for the design of safer and more effective medications, as the administration of a single, active enantiomer can potentially reduce metabolic burden and avoid off-target effects that might be associated with other inactive or less active isomers.

Historical Overview of Fundamental Investigations into this compound's Chemical Nature and Isomeric Forms

The investigation into this compound is intrinsically linked to the development of its racemic parent compound, tilidine. The synthesis of tilidine, first reported in the 1960s, involves a Diels-Alder reaction that results in a mixture of stereoisomers. researchgate.net Early pharmacological studies of this mixture revealed its potent analgesic properties. However, as analytical and chiral separation techniques advanced, researchers were able to isolate and characterize the individual stereoisomers of tilidine.

Subsequent investigations focused on elucidating the structure-activity relationships of these isomers. It was discovered that the analgesic activity of tilidine was not evenly distributed among its stereoisomers. Through stereospecific binding assays and in vivo studies, the (1S,2R)-isomer, this compound, was identified as the eutomer—the stereoisomer possessing the desired pharmacological activity. Conversely, its enantiomer, often referred to as ent-dextilidine, was found to be significantly less active. This discovery was a pivotal moment in the understanding of tilidine's pharmacology and underscored the critical importance of stereochemistry in drug action. These findings paved the way for further research into the stereoselective synthesis and metabolism of this compound, aiming to optimize its therapeutic effects.

Rationale for Advanced Academic Inquiry into this compound's Molecular and Mechanistic Principles

The continued academic inquiry into this compound is driven by several key scientific objectives. A primary motivation is the pursuit of developing enantiopure drugs. By focusing on the single, active stereoisomer, researchers aim to create analgesics with a more predictable and favorable therapeutic profile. The administration of a pure enantiomer like this compound, as opposed to a racemic mixture, can lead to a more selective pharmacological response, potentially minimizing adverse effects and inter-individual variability in patient response.

Furthermore, a deeper understanding of the molecular interactions between nortilidine (the active metabolite of this compound) and the µ-opioid receptor is a significant area of research. Advanced computational modeling and structural biology techniques are being employed to elucidate the precise binding modes and conformational changes that lead to receptor activation. This knowledge is instrumental in the rational design of novel opioid receptor agonists with tailored properties, such as biased agonism, which could separate the desired analgesic effects from the undesirable side effects commonly associated with opioids.

Structure

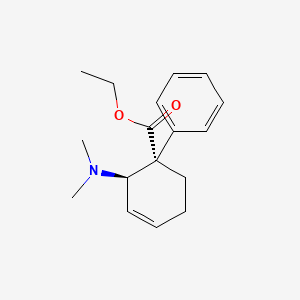

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEFBBTXULIOBB-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023671 | |

| Record name | Tilidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51931-66-9, 32447-90-8, 20380-58-9 | |

| Record name | Tilidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51931-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1S,2R)-2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32447-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextilidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032447908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051931669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dextilidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tilidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tilidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dextilidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTILIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2728MV084C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TILIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY33N31E9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Control in Dextilidine Production for Research

Evolution of Synthetic Pathways for Dextilidine and Related Cyclohexene (B86901) Derivatives

The established synthetic route to Tilidine, and consequently this compound, relies on a multi-step process that begins with readily available precursors and culminates in a stereochemically complex cyclohexene derivative. The evolution of these pathways has primarily focused on improving the efficiency of isomer formation and separation.

The synthesis typically commences with the condensation of crotonaldehyde (B89634) with dimethylamine (B145610) to yield 1-(dimethylamino)-1,3-butadiene. wikipedia.orgbg.ac.rs This intermediate then undergoes a Diels-Alder cycloaddition reaction with ethyl atropate. wikipedia.orgbg.ac.rs This [4+2] cycloaddition is crucial as it forms the cyclohexene ring structure. However, this reaction is not stereospecific, leading to a mixture of isomers. Specifically, it produces both the desired (E)-(trans)-isomers, which include the pharmacologically active this compound and its enantiomer, and the less active or inactive (Z)-(cis)-isomers. wikipedia.org The development in this area has concentrated on maximizing the yield of the trans isomers and devising effective methods for their separation from the cis isomers.

Enantioselective Synthesis and Chiral Resolution Techniques for this compound and its Enantiomers

This compound is defined by its specific stereochemical configuration: an S configuration at the carbon bearing the phenyl group and an R configuration at the carbon bearing the dimethylamino group. archive.orggoogle.comgoogle.com As Tilidine is synthesized as a racemate, comprising equimolar amounts of this compound and its enantiomer, ent-dextilidine, chiral resolution techniques are paramount for obtaining pure this compound. wikipedia.orgarchive.orggoogle.comgoogle.com

A significant approach to chiral resolution involves the selective precipitation of the inactive (Z)-(cis)-isomers. This is often achieved by forming a zinc complex of these cis isomers, which are less soluble and can be precipitated out of the reaction mixture, thereby enriching the solution with the more active (E)-(trans)-isomers. wikipedia.org Furthermore, fractional crystallization of the salts of the mixed isomers has also been employed as a method for separation.

Specific patents detail processes aimed at isomerisation to enhance the proportion of the trans isomer. For instance, heating the cis-Tilidine base with phosphoric acid in an aqueous solution at reflux temperatures (95-100°C) for extended periods (15-30 hours) facilitates the epimerization of the cis isomers to the thermodynamically more stable trans isomers. bg.ac.rsnsf.gov This process, followed by pH adjustment and solvent extraction, allows for the isolation of an isomerized base enriched in the trans configuration.

Optimization of Synthetic Efficiency and Yield for Research-Scale Material Generation

Optimization efforts have focused on improving the efficiency and yield of the isomer separation and enrichment processes to generate research-scale quantities of this compound. The patent literature highlights specific conditions for maximizing the trans isomer content during the isomerization of cis-Tilidine.

For example, one process involves heating cis-Tilidine base with phosphoric acid in water. Varying the molar amount of phosphoric acid, reaction time, and pH significantly impacts the final cis/trans isomer ratio. bg.ac.rs

Heating with 0.8 molar equivalents of phosphoric acid (85%) at pH 5-6 for 16 hours yielded a mixture with approximately 39.5% cis and 56.8% trans isomers. bg.ac.rs

Increasing the phosphoric acid to 2 molar equivalents at pH 2-3 for 16 hours resulted in a mixture of 73.8% cis and 25.7% trans isomers, indicating a shift away from the desired trans enrichment under these specific conditions. bg.ac.rs

Conversely, using an equimolar amount of phosphoric acid (85%) at pH 3-4 for 30 hours led to a mixture with 25.1% cis and 73.2% trans isomers, demonstrating a successful enrichment of the trans isomer. bg.ac.rs

Investigation of Novel Catalytic Approaches and Chemical Transformations in this compound Synthesis

While the primary synthetic routes to this compound are well-established through the isomerisation of Tilidine, research into novel catalytic approaches and chemical transformations is relevant for potentially more direct or stereoselective syntheses in the future. Palladium-catalyzed reactions, particularly those involving allylic substitution and C-H amination, are areas of active investigation that could inform future this compound synthesis strategies.

The Tsuji-Trost reaction is a well-known palladium-catalyzed method for allylic substitution, offering control over regioselectivity, diastereoselectivity, and enantioselectivity. However, direct allylic C–H amination of alkenes with aliphatic amines, a more atom-economical approach, presents synthetic challenges. Specifically, palladium catalysis can be hindered by inefficient coordination to internal alkenes and inhibitory binding by basic aliphatic amines.

Recent advancements in this field include photoinduced electron transfer strategies that generate Pd(I) intermediates, enabling enantioselective and diastereoselective allylic C–H amination. These developments in catalytic transformations, while not yet specifically applied to the direct synthesis of this compound, represent potential avenues for developing novel synthetic pathways that could offer improved stereochemical control and efficiency.

Molecular and Cellular Pharmacological Mechanisms of Dextilidine

Ligand Binding Dynamics and Receptor Selectivity of Dextilidine

The interaction of this compound with its molecular targets is a critical determinant of its pharmacological profile. This section explores the specifics of its binding to both opioid and non-opioid receptors.

Analysis of Opioid Receptor Binding Characteristics (e.g., µ-opioid receptor)

This compound is the active stereoisomer responsible for the analgesic activity of tilidine. Tilidine itself is a prodrug that undergoes rapid metabolism in the liver and gut to its active metabolite, nortilidine (B1222713). It is primarily this metabolite, along with the parent compound's active isomer this compound, that demonstrates significant opioid receptor activity.

Research conducted on cloned human opioid receptors has established that tilidine and its active metabolite, nortilidine, are selective agonists for the µ-opioid receptor (MOP) nih.govplu.mxncats.io. In studies utilizing cells stably expressing human opioid and opioid-like receptors, both tilidine and nortilidine demonstrated agonist effects specifically at the MOP receptor. Their activity at the δ-opioid (DOP), κ-opioid (KOP), and nociceptin (B549756) (NOP) receptors was negligible at concentrations up to 100 µM nih.govplu.mx. The analgesic action of tilidine and nortilidine is reversed by the opioid antagonist naloxone (B1662785), further confirming their interaction with opioid receptors nih.govovid.com. The agonist effects of nortilidine on the MOP receptor are reversed by naloxone with a very similar IC50 value to that of the standard µ-opioid agonist [D-Ala2-MePhe4-Gly5-ol]enkephalin (DAMGO), highlighting its specific interaction with this receptor subtype nih.govplu.mx.

Investigation of Binding to Non-Opioid Receptors and Transporters (e.g., Dopamine (B1211576) Reuptake Inhibition, NMDA activity of isomers)

Current scientific literature, based on the conducted searches, does not provide specific data on the binding characteristics of this compound or its metabolites to non-opioid receptors and transporters, such as those involved in dopamine reuptake or the N-methyl-D-aspartate (NMDA) receptor activity of its isomers.

Intracellular Signaling Cascades Modulated by this compound Action

Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular events that ultimately lead to its analgesic and other pharmacological effects. This section details the known signaling pathways modulated by this compound.

Elucidation of G-protein Dependent Signaling Pathways

The µ-opioid receptors are classic G-protein coupled receptors (GPCRs) patsnap.com. The binding of an agonist, such as the active metabolite of this compound (nortilidine), to the µ-opioid receptor triggers a conformational change in the receptor. This change facilitates the interaction with and activation of intracellular heterotrimeric G-proteins, specifically those of the Gi/o family.

Upon activation, the G-protein dissociates into its Gα and Gβγ subunits. The Gαi/o subunit, in its active GTP-bound state, proceeds to inhibit the enzyme adenylyl cyclase. This inhibition is a hallmark of µ-opioid receptor activation and a key component of its signaling cascade patsnap.com. The Gβγ subunits can also participate in signaling by modulating the activity of other effector proteins, such as ion channels. This G-protein dependent pathway is the primary mechanism through which this compound exerts its effects downstream of receptor binding.

Examination of G-protein Independent Signaling and Biased Agonism

There is currently no specific information available from the conducted research regarding G-protein independent signaling or biased agonism for this compound or its metabolites. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment) at the same receptor. While this is an active area of research for many opioids, specific studies on this compound in this context were not identified.

Modulation of Adenylyl Cyclase Activity and Cyclic AMP Levels

A direct consequence of the G-protein dependent signaling initiated by this compound is the modulation of adenylyl cyclase activity and, consequently, the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As established, the activation of the µ-opioid receptor by this compound's active metabolite, nortilidine, leads to the inhibition of adenylyl cyclase via the Gαi/o subunit patsnap.com.

This inhibitory effect has been quantified in functional assays. In Chinese Hamster Ovary (CHO-K1) cells stably expressing the human µ-opioid receptor, both tilidine and nortilidine were shown to inhibit the forskolin-induced accumulation of cAMP. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 11 µM for tilidine and a significantly more potent 110 nM for nortilidine nih.govplu.mxncats.io. This demonstrates that the activation of µ-opioid receptors by this compound and its metabolite leads to a reduction in intracellular cAMP levels, a key step in its mechanism of action.

| Compound | Assay | Receptor | Effect | IC50 |

|---|---|---|---|---|

| Tilidine | Inhibition of forskolin-induced cAMP accumulation | Human µ-opioid | Agonist | 11 µM |

| Nortilidine | Inhibition of forskolin-induced cAMP accumulation | Human µ-opioid | Agonist | 110 nM |

Comparative Pharmacological Profiles of this compound Enantiomers and Metabolites

Tilidine is a synthetic opioid analgesic that is administered as a racemate, a mixture of two enantiomers: (1S,2R)-tilidine (this compound) and (1R,2S)-tilidine (ent-dextilidine, also known as laevotilidine). wikipedia.orgnih.gov While tilidine itself is a relatively weak opioid, its pharmacological activity is primarily attributable to its metabolites, which are formed rapidly in the liver and gut following administration. wikipedia.org The stereochemistry of the parent compound is a critical determinant of the biological activity of the resulting metabolites. The analgesic effects are specifically associated with this compound and its corresponding metabolite, nortilidine. wikipedia.org In contrast, the enantiomer ent-dextilidine and its metabolite exhibit a distinct pharmacological profile.

Mechanistic Characterization of Nortilidine as the Primary Active Metabolite

This compound functions as a prodrug, undergoing extensive first-pass metabolism in the liver via N-demethylation, a process primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C19. wikipedia.orgpatsnap.comaltmeyers.org This biotransformation yields the principal active metabolite, nortilidine, which is responsible for the majority of the compound's analgesic activity. patsnap.comaltmeyers.orgncats.iocerilliant.comalkalisci.com Studies on cloned human opioid receptors have demonstrated that nortilidine is a potent and selective agonist for the mu-opioid (MOP) receptor. ovid.com

The potency of nortilidine at the MOP receptor is significantly greater than that of the parent compound, tilidine. In comparative studies using Chinese hamster ovary (CHO-K1) cells expressing the human MOP receptor, nortilidine was found to be approximately 100 times more potent than tilidine in inhibiting forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation. ncats.ioovid.com

| Compound | IC₅₀ (Inhibition of cAMP accumulation) |

|---|---|

| Tilidine | 11 µM ovid.com |

| Nortilidine | 110 nM ovid.com |

The mechanism of action of nortilidine involves its binding to G-protein coupled MOP receptors located in the central nervous system, including the brain and spinal cord. patsnap.com This binding initiates an intracellular signaling cascade that results in the inhibition of the enzyme adenylate cyclase, leading to a reduction in intracellular cAMP levels. patsnap.com The decrease in cAMP concentration inhibits the release of various neurotransmitters involved in pain signal transmission, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. patsnap.com Furthermore, the interaction of nortilidine with MOP receptors induces neuronal hyperpolarization by increasing potassium ion conductance and decreasing calcium ion conductance, which reduces neuronal excitability and diminishes the transmission of pain signals. patsnap.com

Distinct Biological Activities of Ent-Dextilidine (Laevotilidine)

The enantiomer of this compound is ent-dextilidine, also referred to as laevotilidine. nih.gov While the this compound-derived metabolite nortilidine is a potent opioid agonist, the metabolite of ent-dextilidine, the (1R,2S)-isomer of nortilidine, exhibits a different and distinct pharmacological profile. wikipedia.org Research indicates that this specific isomer possesses N-methyl-D-aspartate (NMDA) receptor antagonist activity. wikipedia.org This activity is separate from the opioid-mediated analgesia produced by its enantiomer and suggests a different role in modulating neuronal signaling pathways.

Elucidation of Specific Molecular Targets and Protein Interactions beyond Primary Receptors

Beyond its primary action as a potent MOP receptor agonist, nortilidine has been shown to interact with other molecular targets. ovid.comwikipedia.org Research has identified that racemic nortilidine also functions as a dopamine reuptake inhibitor. wikipedia.org This interaction with the dopamine transport system suggests a modulatory effect on dopaminergic neurotransmission, which is a mechanism distinct from its opioid receptor-mediated effects.

Furthermore, as noted previously, the (1R,2S)-isomer of nortilidine (the metabolite of ent-dextilidine) acts as an NMDA receptor antagonist. wikipedia.org The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory, and its modulation represents a significant non-opioid mechanism of action. This dual activity within the metabolites of racemic tilidine highlights a complex pharmacological profile that extends beyond simple opioid receptor agonism. While nortilidine derived from this compound provides the primary analgesic effect via MOP receptor activation, the metabolite of ent-dextilidine engages with the glutamatergic system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dextilidine Analogs

Rational Design Principles for Dextilidine Analogs and Derivatives for Mechanistic Elucidation

The rational design of this compound analogs is a cornerstone for understanding their mechanism of action. This process involves systematic modifications of the this compound scaffold to probe the chemical space and identify key structural features that govern biological activity. The primary goals are to enhance potency, improve selectivity for the target receptor, and modulate pharmacokinetic properties.

Key strategies in the rational design of this compound derivatives include:

Scaffold Hopping and Bioisosteric Replacement: Introducing novel core structures while maintaining the essential pharmacophoric elements. Bioisosteric replacement of functional groups can lead to improved properties such as enhanced metabolic stability or altered receptor binding interactions.

Functional Group Modification: Altering or introducing functional groups at specific positions of the this compound molecule can have a profound impact on its interaction with the target. For instance, modifying substituents on the phenyl ring or the ethyl ester group can influence binding affinity and selectivity.

Stereochemical Control: The stereochemistry of this compound and its analogs is critical for their biological activity. The synthesis of stereoisomers and the evaluation of their differential effects are crucial for understanding the three-dimensional requirements of the receptor binding pocket.

These design principles are guided by iterative cycles of synthesis, biological testing, and computational modeling, which together provide a deeper understanding of the SAR and facilitate the development of novel probes for mechanistic studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR studies are instrumental in predicting the activity of novel analogs and in identifying the key physicochemical properties that drive their potency.

The development of a robust QSAR model for this compound analogs involves several key steps:

Data Set Curation: A diverse set of this compound analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. This ensures the model's reliability for predicting the activity of new, untested compounds.

| Model Validation Metric | Value | Description |

| R² (Coefficient of Determination) | > 0.6 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | > 0.5 | Measures the predictive ability of the model for the training set. |

| R²_pred (External Validation R²) | > 0.6 | Assesses the model's ability to predict the activity of an external test set. |

This interactive table summarizes the typical validation criteria for a predictive QSAR model.

Through QSAR modeling, specific physicochemical descriptors that significantly influence the biological activity of this compound analogs can be identified. These descriptors provide valuable insights into the SAR and guide the design of more potent compounds.

| Descriptor Type | Example Descriptor | Influence on Activity |

| Electronic | Hammett constant (σ) | Influences electrostatic interactions with the receptor. |

| Steric | Molar Refractivity (MR) | Relates to the size and shape of the molecule and its fit within the binding site. |

| Hydrophobic | LogP | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets of the receptor. |

| Topological | Wiener Index | Describes the branching and connectivity of the molecule. |

This interactive table highlights key physicochemical descriptors and their general influence on the activity of this compound analogs.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between a ligand, such as a this compound analog, and its biological target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique allows for:

Identification of Binding Pockets: Locating the most favorable binding sites on the target protein.

Prediction of Binding Poses: Determining the geometry of the ligand within the binding site.

Estimation of Binding Affinities: Scoring functions are used to estimate the strength of the ligand-receptor interaction, which can be correlated with experimental binding data.

While molecular docking provides a static picture of the binding event, molecular dynamics simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can reveal:

Ligand-Induced Conformational Changes: How the binding of a this compound analog can alter the shape of the receptor, which can be crucial for its activation or inhibition.

Stability of the Ligand-Receptor Complex: Assessing the stability of the predicted binding pose and the key interactions that maintain the complex.

Solvent Effects: Understanding the role of water molecules in mediating ligand-receptor interactions.

These computational approaches are integral to modern drug discovery and provide invaluable insights into the molecular mechanisms underlying the activity of this compound and its derivatives, thereby guiding the design of next-generation therapeutic agents.

Conformational Analysis and Stereochemical Impact on this compound's Biological Activity

A comprehensive review of available scientific literature and patent databases did not yield specific studies on the conformational analysis and the stereochemical impact on the biological activity of this compound. While the principles of stereochemistry are fundamental in pharmacology, dictating that different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles, specific research detailing these aspects for this compound is not publicly accessible.

The three-dimensional arrangement of a molecule (its conformation and configuration) is crucial for its interaction with biological targets such as receptors and enzymes. For opioid analgesics, the specific orientation of key pharmacophoric elements determines the binding affinity and efficacy at opioid receptors. Typically, one enantiomer of a chiral opioid is significantly more potent than the other.

In the absence of direct research on this compound, a general understanding of the structure-activity relationships (SAR) for opioid analgesics can be inferred. It is highly probable that the analgesic activity of this compound resides primarily in one of its stereoisomers. The specific spatial arrangement of the diphenylcyclopropyl group and the carbamate (B1207046) moiety would be critical for optimal interaction with the opioid receptor binding pocket.

Further research, including stereospecific synthesis of this compound isomers, their pharmacological evaluation through in vitro binding assays and in vivo analgesic studies, and computational modeling to determine preferred conformations, would be necessary to elucidate the precise impact of stereochemistry on its biological activity. Without such dedicated studies, a detailed and scientifically accurate account for this specific section cannot be provided.

Advanced Preclinical Research Methodologies for Dextilidine Characterization

In Vitro Assay Development and Application for Dextilidine's Biological Evaluation

In vitro assays provide a controlled environment to dissect the specific molecular interactions of a compound and its metabolites. For this compound, these assays are essential for confirming its activity at the intended receptor and understanding its biotransformation.

Cell-based assays are critical for determining how a compound functionally interacts with its target receptor in a living cell context. This compound's analgesic activity is mediated by its active metabolite, Nortilidine (B1222713), which functions as a selective agonist at the mu-opioid receptor (MOP). researchgate.netnih.gov

To assess this, researchers utilize cell lines (e.g., HEK293 or CHO cells) that have been genetically engineered to express cloned human opioid receptors. In these systems, the activation of the MOP by an agonist like Nortilidine initiates an intracellular signaling cascade. A key pathway involves the inhibition of adenylate cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netpatsnap.com

Functional assays measure this change in cAMP levels to quantify the potency and efficacy of the compound. For instance, studies on cells expressing the human MOP receptor have demonstrated that Nortilidine inhibits cAMP accumulation with a high potency. This agonist effect can be competitively reversed by the addition of a MOP antagonist like Naloxone (B1662785), confirming the specificity of the interaction. researchgate.net Such assays are foundational for characterizing the receptor-level activity of this compound's active metabolite.

| Compound | Assay Type | Target Receptor | Key Finding | Reference IC50 |

|---|---|---|---|---|

| Nortilidine | cAMP Accumulation Inhibition | Human Mu-Opioid (MOP) | Selective Agonist Activity | 110 nM |

| Tilidine | cAMP Accumulation Inhibition | Human Mu-Opioid (MOP) | Weak Agonist Activity | 11 µM |

This compound is the active (1S,2R)-isomer of Tilidine, which is a prodrug. wikipedia.orgnih.gov Tilidine itself has only weak opioid activity and must undergo metabolic activation in the body to exert its therapeutic effect. wikipedia.orgnih.gov Enzyme assays are vital for identifying the specific enzymes responsible for this conversion and for studying the kinetics of the reaction.

The primary metabolic pathway is N-demethylation, which converts Tilidine to its pharmacologically active metabolite, Nortilidine. nih.govnih.gov Subsequent N-demethylation leads to the inactive metabolite, Bisnortilidine. wikipedia.org To identify the enzymes involved, in vitro studies are conducted using human liver microsomes, which contain a mixture of drug-metabolizing enzymes, as well as specific recombinant Cytochrome P450 (CYP) isozymes. nih.gov

Through these assays, it has been demonstrated that the conversion of Tilidine to Nortilidine is mediated predominantly by the CYP3A4 and CYP2C19 enzymes. wikipedia.orgnih.govidexlab.com The involvement of these specific enzymes is confirmed using selective chemical inhibitors in microsomal preparations and by observing the reaction with isolated, recombinant CYPs. nih.gov Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (vmax), are determined to characterize the efficiency of the metabolic conversion. nih.gov

| Metabolic Step | Primary Enzymes Involved | Methodology | Significance |

|---|---|---|---|

| Tilidine → Nortilidine (Activation) | CYP3A4, CYP2C19 | Human Liver Microsomes, Recombinant CYPs | Prodrug conversion to the active analgesic metabolite. |

| Nortilidine → Bisnortilidine (Inactivation) | CYP3A4, CYP2C19, CYP2B6 | Human Liver Microsomes, Recombinant CYPs | Metabolism of the active compound to an inactive form. |

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity. sigmaaldrich.com While specific HTS campaigns for this compound derivatives are not extensively documented in public literature, the methodology is a standard tool for lead optimization in opioid research.

For this compound derivatives, an HTS campaign could be designed to identify molecules with improved properties, such as higher affinity for the mu-opioid receptor, greater selectivity over other opioid receptors (e.g., delta and kappa), or a modified metabolic profile. The screening process would involve the automation of the in vitro assays described previously.

Biochemical HTS: Radioligand binding assays could be adapted to a 384-well or 1536-well plate format. merckmillipore.com In this setup, a radiolabeled ligand for the mu-opioid receptor is incubated with the receptor and a compound from the library. A successful "hit" would be a compound that effectively displaces the radioligand, indicating competitive binding.

Cell-Based HTS: Functional assays, such as the measurement of cAMP levels, can also be miniaturized. Cell lines expressing the mu-opioid receptor would be plated in multi-well plates and exposed to the library of this compound derivatives. Changes in a reporter signal (e.g., fluorescence or luminescence linked to cAMP levels) would identify compounds with agonist activity.

The results from HTS provide initial structure-activity relationship (SAR) data, guiding medicinal chemists in the synthesis of more potent and selective analogs.

In Vivo Non-Human Animal Models for Mechanistic Investigations of this compound

In vivo studies in non-human animal models are indispensable for understanding a compound's effects within a complex, living biological system. These models are used to confirm analgesic efficacy and investigate the compound's impact on neurochemistry.

The selection of an appropriate animal model is crucial for evaluating the analgesic properties of a compound like this compound. Rodent models are most commonly used due to their well-characterized physiological and neurological responses to pain and opioids.

Models of Acute Nociceptive Pain: Tests like the tail-flick and hot-plate assays are used to assess the response to acute thermal pain. In these models, the latency of an animal to withdraw its tail or paw from a heat source is measured. An effective analgesic like Nortilidine would be expected to significantly increase this withdrawal latency.

Models of Inflammatory Pain: To mimic pain associated with tissue injury and inflammation, models such as the formalin test or the Complete Freund's Adjuvant (CFA) model are used. nih.gov The CFA model, for instance, involves injecting CFA into a paw, which induces a localized inflammatory response and thermal hyperalgesia (increased sensitivity to heat). The ability of a compound to reverse this hyperalgesia is a measure of its efficacy against inflammatory pain. nih.gov

Ex Vivo Tissue Models: Isolated tissue preparations, such as the electrically stimulated guinea pig ileum and mouse vas deferens , are classic pharmacological models for assessing opioid activity. nih.gov Opioid agonists inhibit the neurally-mediated contractions of these tissues, providing a functional measure of their potency and mechanism. nih.gov

Studies in rats have confirmed the analgesic effect of Tilidine, which is completely antagonized by the opioid antagonist Naloxone, demonstrating that its action is mediated through opioid receptors in vivo. nih.gov

To understand the relationship between the administered dose of a drug, its concentration in the brain, and its engagement with its molecular target, researchers employ receptor occupancy and neurochemical assessment techniques.

Receptor Occupancy (RO) Assays: These studies measure the percentage of target receptors that are bound by a drug at a given time. Ex vivo autoradiography is one such method. nih.gov In this technique, an animal is administered the test compound (e.g., this compound). After a set time, the brain is removed, sectioned, and incubated with a radiolabeled ligand that binds to the target receptor (e.g., a mu-opioid receptor radioligand). The amount of radioligand binding is inversely proportional to the amount of receptor occupied by the test drug. This allows for the determination of a dose-occupancy relationship. nih.govmeliordiscovery.com

In Vivo Microdialysis: This technique is used to measure the levels of neurotransmitters in specific brain regions of a conscious, freely moving animal. jneurosci.org For an opioid analgesic, researchers might place a microdialysis probe in a key area of the brain's reward pathway, such as the nucleus accumbens. Following administration of this compound, the extracellular levels of neurotransmitters like dopamine (B1211576) can be sampled and analyzed. This provides direct evidence of the compound's neurochemical effects, which are thought to underlie both analgesia and other central nervous system effects of opioids. patsnap.comjneurosci.org

These advanced methodologies provide a detailed, multi-faceted characterization of this compound's preclinical profile, bridging the gap from molecular interactions to physiological effects in a whole-organism context.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling serves as a critical bridge between a drug's concentration profile and its pharmacological effect. nih.gov In the preclinical assessment of this compound, these integrated models are instrumental in understanding the complete time course of its effects within a biological system. nih.gov This approach moves beyond isolated measurements to create a comprehensive picture of the dose-concentration-response relationship.

Preclinical PK/PD studies for this compound involve characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models. These studies are essential for determining how the compound behaves within a living organism. amsbiopharma.com The data gathered informs the relationship between the concentration of this compound at its target site and the intensity of the observed pharmacological response. nih.gov

Pharmacodynamic assessments in preclinical models, such as rodent tail-flick tests, help quantify the analgesic effects of opioid compounds. nih.gov By correlating these PD outcomes with the measured pharmacokinetic profiles, researchers can build robust models that describe the onset, magnitude, and duration of this compound's activity. These models are crucial for predicting the compound's behavior and optimizing its therapeutic potential before human trials. nih.gov

Table 1: Key Pharmacokinetic Parameters of Opioids in Preclinical Species

| Parameter | Description | Importance in Modeling |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |

| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. mdpi.com |

| Half-life (t½) | Time for plasma concentration to reduce by half | Determines the dosing interval and duration of action. |

| Bioavailability | The fraction of an administered dose that reaches systemic circulation | Informs the efficiency of drug delivery by a specific route. mdpi.com |

This table presents a generalized overview of key pharmacokinetic parameters relevant to the study of opioid compounds in preclinical settings.

Experimental Design Considerations for Reproducible Preclinical Research on this compound

The reproducibility of preclinical research is paramount for the successful translation of scientific findings into clinical applications. nih.gov A significant cause of irreproducibility stems from experimental designs that fail to account for environmental biases, which can be mistaken for treatment effects. physoc.org Therefore, the design of preclinical studies for this compound must incorporate rigorous strategies to minimize bias and enhance data reliability. jax.org

Key elements of a robust experimental design include clearly defined objectives, the use of appropriate animal models, and the implementation of standardized protocols. freyrsolutions.comnoblelifesci.com For hypothesis-testing preclinical studies, it is essential to establish the primary outcome measures and calculate the necessary sample size to detect a meaningful effect during the planning stage. nih.gov

Strategies to reduce bias are critical. These include randomization, where animals are randomly assigned to treatment groups, and blinding, where researchers assessing the outcomes are unaware of the treatment allocation. jax.org The use of randomized block designs, where an experiment is divided into smaller "mini-experiments," can help control for variability and is a well-established method in other scientific fields. physoc.orgresearchgate.net Adhering to reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, ensures transparency and allows other researchers to replicate and build upon the findings. jax.org

Table 2: Checklist for Robust Preclinical Experimental Design

| Consideration | Description | Rationale |

| Clear Hypothesis | A specific, testable question that the study aims to answer. | Focuses the research and ensures that the data collected is relevant. noblelifesci.com |

| Randomization | Random allocation of subjects to treatment and control groups. | Minimizes selection bias and confounding variables. physoc.org |

| Blinding | Concealment of group allocation from investigators and analysts. | Prevents observer bias in outcome assessment. jax.org |

| Sample Size Calculation | A priori determination of the number of subjects needed. | Ensures the study is sufficiently powered to detect a true effect. nih.gov |

| Appropriate Controls | Inclusion of negative (vehicle) and positive control groups. | Provides a baseline for comparison and validates the experimental model. freyrsolutions.com |

| Defined Outcome Measures | Pre-specified primary and secondary endpoints. | Prevents selective reporting of results. nih.govnih.gov |

| Transparent Reporting | Detailed documentation of methods and results. | Facilitates reproducibility and critical evaluation by others. jax.orgnih.gov |

Development of Predictive Models for this compound's Pharmacological Interactions (e.g., in silico approaches for target engagement)

In silico, or computational, methods have become indispensable tools in drug discovery for predicting how a compound like this compound will interact with its biological targets. nih.govnih.gov These approaches can significantly expedite research by modeling drug-target interactions and predicting binding affinities before extensive laboratory work is undertaken. biotech-asia.org

One of the primary in silico techniques is molecular docking. This method predicts the preferred orientation of a ligand (this compound) when bound to a receptor, such as the mu-opioid receptor, to form a stable complex. plos.orgresearchgate.net The strength of this interaction is estimated using a scoring function, which provides a binding energy value that can be correlated with experimental binding affinities. plos.org For opioid research, molecular docking has been successfully used to predict the binding strength of new fentanyl analogs, demonstrating its potential for uncharacterized compounds. plos.orgresearchgate.net

Beyond docking, quantitative structure-activity relationship (QSAR) models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By analyzing a dataset of known opioid receptor ligands, QSAR models can predict the activity of new molecules like this compound. nih.gov More advanced techniques, such as machine learning and deep learning, are also being employed to develop highly predictive models for opioid receptor binding. nih.gov Additionally, molecular dynamics simulations can provide insights into the kinetic aspects of drug-receptor interactions, such as predicting the dissociation pathways and residence time of a ligand at its target. fda.gov These computational approaches offer a rapid, cost-effective way to assess a new compound's potential and guide further experimental investigation. biotech-asia.orgnih.gov

Table 3: Overview of In Silico Approaches for this compound

| Method | Principle | Application for this compound |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor's active site. | To estimate the binding affinity and interaction patterns of this compound with opioid receptors. plos.org |

| QSAR Modeling | Correlates chemical structure with biological activity using statistical methods. | To predict this compound's receptor binding activity based on its structural features. nih.gov |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of features necessary for biological activity. | To design new derivatives of this compound with potentially improved activity or selectivity. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | To understand the dynamic nature of this compound's interaction with its target receptor and predict binding kinetics. fda.gov |

| Machine Learning Models | Uses algorithms to learn patterns from large datasets of chemical and biological information. | To develop predictive models for this compound's bioactivity at various opioid receptors. nih.gov |

Advanced Analytical Chemistry Techniques for Dextilidine Research

Chromatographic Separation and Quantification of Dextilidine and Metabolites in Research Matrices

Chromatographic methods are indispensable for separating this compound from other compounds in a sample and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceuticals like this compound. Method development in HPLC focuses on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive quantification lcms.czholistiquetraining.combepls.comksu.edu.sabasicmedicalkey.com. For this compound, HPLC methods are crucial for determining its concentration in biological fluids and for identifying and quantifying potential metabolites or degradation products ebi.ac.uk.

Key aspects of HPLC method development for this compound research include:

Column Selection: Reversed-phase C18 columns are commonly employed due to their versatility in separating moderately polar to non-polar compounds bepls.combasicmedicalkey.comnih.gov. The choice of column chemistry and particle size significantly impacts resolution and analysis time holistiquetraining.com.

Mobile Phase Optimization: The mobile phase, typically a mixture of aqueous buffers and organic solvents (e.g., acetonitrile (B52724) or methanol), is adjusted for pH, gradient, and composition to achieve optimal separation nih.govanalis.com.mynih.govmdpi.com.

Detection: UV-Vis detectors are widely used for quantification, with detection wavelengths chosen based on the compound's chromophores. Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers higher selectivity and sensitivity, enabling the identification of compounds based on their mass-to-charge ratio and fragmentation patterns ebi.ac.uknih.govnih.govmdpi.comsigmaaldrich.com.

Research findings often detail the validation of these methods according to guidelines like ICH, ensuring specificity, linearity, accuracy, precision, and robustness bepls.comanalis.com.mychromatographyonline.com. For instance, methods are developed to quantify this compound and its metabolites, such as nortilidine (B1222713), in biological matrices like urine or plasma ebi.ac.uk.

Gas Chromatography (GC) Applications

While HPLC is more frequently applied to compounds like this compound due to its polarity and potential for thermal degradation, Gas Chromatography (GC) can be utilized, often after derivatization to increase volatility. GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile or semi-volatile compounds. GC-MS can provide detailed structural information through fragmentation patterns researchgate.netnih.govnih.gov. For this compound, GC-MS might be employed for specific analyses, such as identifying trace impurities or in studies where derivatization is feasible and beneficial for separation researchgate.net.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound is one enantiomer of the racemate tilidine. Tilidine's analgesic activity is primarily attributed to its (1S,2R) isomer, which is this compound nih.govebi.ac.ukwikipedia.org. Therefore, assessing the enantiomeric purity of this compound is critical. Chiral chromatography, most commonly chiral HPLC, is the gold standard for separating enantiomers phenomenex.commdpi.comuma.eschiraltech.com.

Chiral Stationary Phases (CSPs): Specialized columns packed with chiral selectors, such as polysaccharide-based phases, are used to achieve enantioseparation phenomenex.comchiraltech.com. These phases create a chiral environment that interacts differently with each enantiomer, leading to their separation.

Method Development: Optimizing mobile phase composition, temperature, and flow rate is essential for achieving baseline separation of enantiomers and accurate determination of enantiomeric excess (ee) mdpi.comuma.es.

Research in this area focuses on developing methods to ensure that pharmaceutical preparations contain the desired enantiomer in high purity, free from its inactive or less active counterparts phenomenex.commdpi.com.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, identity, and mass of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the three-dimensional structure of molecules. Both 1D NMR (¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) provide comprehensive data on atomic connectivity, chemical environment, and spatial relationships within the molecule numberanalytics.comox.ac.ukslideshare.netegyankosh.ac.inarkat-usa.org.

¹H NMR: Provides information about the number and types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling) ox.ac.ukslideshare.net.

¹³C NMR: Reveals the carbon backbone of the molecule, including the number of unique carbon environments and their hybridization states ox.ac.uk.

2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing long-range correlations between protons and carbons, aiding in the complete structural assignment and confirmation of complex molecules like this compound numberanalytics.comox.ac.uk.

NMR data is essential for confirming the synthesized structure of this compound and for identifying any structural isomers or impurities numberanalytics.comox.ac.ukarkat-usa.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to provide structural information through fragmentation patterns ucsf.eduuomosul.edu.iqlibretexts.orgbroadinstitute.org. When coupled with chromatographic techniques (LC-MS, GC-MS), it offers unparalleled sensitivity and specificity.

Molecular Weight Determination: MS accurately measures the mass-to-charge ratio (m/z) of ions derived from the analyte. This allows for the determination of the molecular weight, which can be used to confirm the molecular formula uni.luucsf.eduuomosul.edu.iqlibretexts.org. This compound has a molecular weight of approximately 273.37 g/mol uni.luncats.io.

Fragmentation Analysis: Under certain ionization conditions (e.g., Electron Ionization, EI), molecules fragment into characteristic ions. Analyzing these fragment ions provides clues about the molecule's structure, functional groups, and connectivity ucsf.eduuomosul.edu.iqlibretexts.org. Techniques like tandem mass spectrometry (MS/MS) can further isolate and fragment specific ions to yield more detailed structural information nih.govmdpi.combroadinstitute.org.

LC-MS/MS is particularly useful for quantifying this compound and its metabolites in complex biological matrices due to its sensitivity and selectivity ebi.ac.uknih.govnih.govmdpi.com. The fragmentation patterns obtained from MS can help differentiate this compound from its isomers or related compounds.

Future Research Directions and Unanswered Questions in Dextilidine Science

Identification of Novel Biological Roles and Theoretical Therapeutic Applications (Based on mechanistic understanding, not clinical efficacy or patient outcomes)

The primary known biological role of dextilidine, through its active metabolite nortilidine (B1222713), is the activation of μ-opioid receptors, leading to analgesia. nih.govebi.ac.ukobolibrary.org However, a nuanced understanding of its pharmacology suggests potential for other biological activities. For instance, the racemate of which this compound is a part, tilidine, has been noted to have NMDA receptor activity attributed to its other isomer, laevotilidine. bluelight.org Future research could investigate whether this compound or its metabolites have any modulatory effects on NMDA receptors or other receptor systems involved in pain processing and neuronal plasticity.

Theoretically, based on its mechanism, this compound could be explored for its potential role in conditions where μ-opioid receptor agonism is implicated beyond analgesia. This could include research into its influence on mood and emotional states, given the distribution of opioid receptors in brain regions associated with these functions. nih.gov Furthermore, the interaction of opioids with the immune system is a complex and evolving field of study. Mechanistic investigations could explore whether this compound or nortilidine exhibit immunomodulatory properties, a characteristic observed with some other opioid compounds.

Exploration of this compound's Interactions with Undiscovered Biological Systems and Off-Targets

The full spectrum of this compound's molecular interactions remains to be fully elucidated. While its affinity for the μ-opioid receptor is primary, the potential for "off-target" interactions with other receptors, ion channels, or enzymes is an important area for future research. Techniques such as broad-based receptor screening panels could be employed to identify any such interactions. The metabolism of this compound via CYP3A4 and CYP2C19 enzymes is known, but a more comprehensive investigation into its metabolic pathway and the potential for drug-drug interactions at this level is warranted. wikipedia.orgebi.ac.uk

Development of Advanced In Vitro and In Vivo Models for Comprehensive Mechanistic Studies

To probe the mechanistic intricacies of this compound, the development and application of advanced preclinical models are essential. Current in vitro studies have utilized cell lines expressing cloned human opioid receptors to determine the affinity and efficacy of this compound and its metabolites. ncats.ioncats.io Future in vitro work could move towards more complex systems, such as:

Organ-on-a-chip technology: Microfluidic devices that recapitulate the structure and function of human organs, such as a "gut-on-a-chip" or "liver-on-a-chip," could provide a more physiologically relevant environment to study the absorption, metabolism, and transport of this compound. scielo.org.mx

3D cell cultures and organoids: These models offer a more accurate representation of tissue architecture and cell-cell interactions compared to traditional 2D cell cultures, allowing for more sophisticated mechanistic studies.

In the realm of in vivo research, while animal models are crucial, the principle of the 3Rs (Replacement, Reduction, and Refinement) should guide future studies. apa.org The development of more refined animal models of specific conditions where this compound's mechanism could be therapeutically relevant would be beneficial. For instance, transgenic animal models could be used to investigate the role of specific opioid receptor subtypes or signaling pathways in the effects of this compound.

Integration of Cheminformatics, Proteomics, and Systems Biology Approaches in this compound Research

A systems-level understanding of this compound's effects can be achieved through the integration of computational and high-throughput experimental approaches.

Cheminformatics: Computational tools can be used to predict the physicochemical properties of this compound and its metabolites, as well as to screen for potential off-targets based on structural similarity to other known ligands. amazonaws.comgoogle.az This can help to prioritize experimental investigations.

Proteomics: This involves the large-scale study of proteins. google.comgoogle.com By treating cells or tissues with this compound and analyzing the subsequent changes in protein expression and post-translational modifications, researchers can identify signaling pathways and cellular processes that are modulated by the compound. This could reveal novel mechanisms of action and biological roles.

Systems Biology: This approach aims to model the complex interactions within biological systems. nih.gov By integrating data from genomics, proteomics, and metabolomics with computational modeling, a more holistic picture of how this compound affects cellular networks can be constructed. This can lead to the identification of key nodes in the network that are critical for its effects and could represent novel therapeutic targets.

Ethical Considerations and Societal Implications in Preclinical this compound Research (Non-human focus)

All preclinical research involving this compound must be conducted with the highest ethical standards, particularly when animal models are used. The guiding principles for such research include:

Justification of Research: The research should have a clear scientific purpose with a reasonable expectation of advancing knowledge or benefiting human or animal health. apa.org

The 3Rs (Replacement, Reduction, and Refinement): Researchers have an ethical obligation to replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum necessary to obtain scientifically valid results, and refine procedures to minimize any potential pain, suffering, or distress. apa.orgnih.gov

Animal Welfare: The acquisition, housing, care, and use of animals must comply with all applicable federal, state, and local laws and regulations. apa.orguwe.ac.uk

Institutional Animal Care and Use Committee (IACUC) Approval: All research protocols involving animals must be reviewed and approved by an IACUC to ensure that the proposed procedures are appropriate and humane. apa.org

The societal implications of preclinical research on a compound like this compound also warrant consideration. This includes responsible communication of research findings to avoid misinterpretation or sensationalism. Furthermore, any research that could inform the development of new therapeutic agents carries with it the responsibility to consider the potential for misuse or diversion, even at the preclinical stage.

Q & A

Q. What spectroscopic and chromatographic methods are essential for validating Dextilidine’s structural identity and purity during synthesis?

To confirm structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Cross-validation of spectral data with reference standards and peer-reviewed protocols ensures accuracy. For enantiomeric purity, chiral chromatography with validated mobile phases and column chemistries is critical .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying physiological conditions (e.g., pH, temperature)?

Stability studies require systematic exposure of this compound to physiologically relevant conditions (e.g., pH 1.2–7.4, 37°C) with time-point sampling. Use HPLC or UV-Vis spectroscopy to quantify degradation products. Include positive controls (e.g., known labile compounds) and negative controls (inert solvents) to validate assay sensitivity. Document environmental parameters meticulously to ensure reproducibility .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological activity, and how should inter-assay variability be minimized?

Cell-based assays (e.g., receptor binding, enzyme inhibition) should be prioritized, with strict adherence to cell line authentication and passage number tracking. Normalize results to internal controls (e.g., housekeeping genes for qPCR) and use triplicate measurements. Address variability by standardizing incubation times, reagent batches, and statistical outlier removal protocols .

Q. How can researchers optimize synthetic routes for this compound to maximize yield while minimizing toxic by-products?

Employ design-of-experiment (DoE) methodologies to test variables like catalyst loading, solvent polarity, and reaction time. Use green chemistry principles (e.g., aqueous solvents, biocatalysts) to reduce hazardous waste. Monitor by-products via LC-MS and optimize purification steps (e.g., column chromatography, recrystallization) .

Q. What criteria should guide the selection of animal models for preliminary toxicity studies of this compound?

Prioritize species with metabolic pathways analogous to humans (e.g., rodents for Phase I metabolism). Include both sexes and age-matched cohorts to account for biological variability. Baseline physiological parameters (e.g., liver enzyme levels) must be documented, and dosing regimens should align with OECD guidelines for acute toxicity testing .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity across independent studies be systematically reconciled?

Conduct a meta-analysis comparing assay conditions (e.g., ligand concentrations, buffer compositions) and statistical methods. Validate findings using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address discrepancies by probing allosteric binding sites or post-translational modifications in receptor models .

Q. What computational strategies are validated for predicting this compound’s metabolic pathways, and how can in vitro-in vivo extrapolation (IVIVE) improve accuracy?

Molecular docking and molecular dynamics simulations can predict cytochrome P450 interactions. Pair these with hepatic microsome assays to validate metabolite formation. For IVIVE, integrate physiologically based pharmacokinetic (PBPK) modeling with enzyme kinetics data from human hepatocytes. Adjust for species-specific differences in enzyme expression .

Q. What experimental and statistical approaches are critical for identifying off-target effects of this compound in high-throughput screening (HTS) campaigns?

Use diversity-oriented compound libraries and counter-screens against unrelated targets (e.g., GPCRs, kinases) to assess selectivity. Apply false-discovery-rate (FDR) corrections and machine learning algorithms (e.g., random forests) to distinguish noise from true hits. Validate findings with CRISPR-based gene knockout models .

Q. How should researchers address batch-to-batch variability in this compound synthesis when replicating pharmacological studies?

Implement quality-by-design (QbD) principles, including strict control of raw material sources and reaction parameters. Characterize each batch with orthogonal analytical techniques (e.g., XRD for crystallinity, DSC for thermal stability). Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs) .

Q. What integrative methodologies are recommended to resolve discrepancies between this compound’s in vitro potency and in vivo efficacy?

Combine pharmacokinetic/pharmacodynamic (PK/PD) modeling with tissue distribution studies to assess bioavailability and target engagement. Use imaging techniques (e.g., PET scans with radiolabeled this compound) to visualize drug accumulation. Explore interspecies differences in metabolism using chimeric liver-humanized mouse models .

Methodological Considerations

- Data Analysis : Use tools like R or Python for multivariate statistics (e.g., PCA, ANCOVA) to identify confounding variables in contradictory datasets .

- Literature Review : Follow PRISMA guidelines for systematic reviews, leveraging databases like PubMed and SciFinder with controlled vocabularies (e.g., MeSH terms) .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare (e.g., 3Rs principles) and human tissue use (e.g., IRB approvals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings